molecular formula C18H18N2O5 B2575827 3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide CAS No. 921813-94-7

3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide

Cat. No.: B2575827
CAS No.: 921813-94-7
M. Wt: 342.351
InChI Key: HVJHEPOUVZNRDS-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of three methoxy groups attached to a benzamide core, along with an oxoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 2-oxoindoline-5-amine under basic conditions to yield the desired benzamide compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the oxoindoline moiety can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit tubulin polymerization, which is crucial for cell division, thereby inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzamide: Lacks the oxoindoline moiety, making it less effective in certain biological applications.

    2-oxoindoline-5-ylbenzamide: Does not have the methoxy groups, which can affect its chemical reactivity and biological activity.

Uniqueness

3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide is unique due to the combination of methoxy groups and the oxoindoline moiety. This structural arrangement enhances its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

3,4,5-trimethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-23-14-7-11(8-15(24-2)17(14)25-3)18(22)19-12-4-5-13-10(6-12)9-16(21)20-13/h4-8H,9H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJHEPOUVZNRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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